N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide
Overview
Description
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. It also exhibits anti-inflammatory and antioxidant effects, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide is its potent inhibitory activity against HDACs, which makes it a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, its limitations include its low solubility and stability, which make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide. One of the potential areas of research is the development of novel analogs with improved solubility and stability. Another area of research is the investigation of its potential applications in the treatment of other diseases such as cardiovascular diseases and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other biological targets.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as drug discovery, cancer research, and neuroscience. Its potent inhibitory activity against HDACs and its neuroprotective effects make it a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, further studies are needed to fully understand its mechanism of action and its effects on other biological targets.
Scientific Research Applications
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide has been extensively studied for its potential applications in various fields such as drug discovery, cancer research, and neuroscience. It has been shown to exhibit potent inhibitory activity against several enzymes such as histone deacetylases (HDACs), which are known to play a crucial role in cancer progression and neurodegeneration.
properties
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-19(21-15-6-7-16-18(12-15)27-10-9-26-16)13-3-1-4-14(11-13)22-20(24)17-5-2-8-25-17/h1-8,11-12H,9-10H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFGQWGFUCMBBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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